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Executive Summary
Lyaline is a monoterpene indole alkaloid (MIA) originally isolated in 1974 from the roots of the

Madagascan plant Pauridiantha paucinervis (formerly Pauridiantha lyallii)[1][2]. For decades,

its structure was erroneously believed to be a unique harman-1,4-dihydropyridine derivative[1]

[2]. However, a 2021 reappraisal using modern spectroscopic techniques on the original

sample led to a significant structural revision. This guide provides an in-depth overview of the

current and correct chemical classification of Lyaline, its physicochemical properties, the

experimental protocols used for its structural elucidation, and its biosynthetic context. The

revised structure establishes Lyaline as the first naturally occurring nacycline analogue, a

finding that substantiates a previously reported chemical reactivity of the key MIA precursor,

strictosidine[1][2].

Chemical Classification and Structure
Based on its revised structure, Lyaline is classified as a monoterpene indole alkaloid. More

specifically, it belongs to a novel subclass as the first identified naturally occurring nacycline

analogue[1][2].

Alkaloid Type: True Alkaloid, as it contains a nitrogen atom within a heterocyclic ring and is

derived from an amino acid precursor (tryptophan)[3][4][5].
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Core Skeleton: The structure features a β-carboline unit derived from tryptamine, linked to a

rearranged secologanin-derived monoterpene unit[1]. This linkage forms the distinctive

nacycline scaffold.

Biosynthetic Precursor: The monoterpene component, which incorporates a nitrogen atom

instead of the more common oxygen, suggests a biosynthetic pathway originating from

strictosidine[1].

The structural revision was critical, as the initially proposed structure was proven to be highly

unstable through total synthesis attempts, and its reported spectroscopic data were

inconsistent with the synthesized compound[1][2]. The correct structure was determined

through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other

modern analytical methods[1].
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Caption: Logical flow of Lyaline's structural elucidation history.

Physicochemical and Spectroscopic Data
Quantitative data for Lyaline is summarized below. The computed properties are derived from

public chemical databases, and the NMR data are from the 2021 structural reappraisal study[1]

[6].

Table 1: General and Computed Properties of Lyaline
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Property Value Source

Molecular Formula C₂₁H₁₉N₃O₂ PubChem[6]

Molecular Weight 345.4 g/mol PubChem[6]

Exact Mass 345.147726857 Da PubChem[6]

IUPAC Name

methyl 5-ethenyl-4-(9H-

pyrido[3,4-b]indol-1-

ylmethyl)-1,4-dihydropyridine-

3-carboxylate

PubChem[6]

InChI Key
JQGGYOXTWZQQLY-

UHFFFAOYSA-N
PubChem[6]

Canonical SMILES

COC(=O)C1=CNC=C(C1CC2=

NC=CC3=C2NC4=CC=CC=C3

4)C=C

PubChem[6]

XLogP3 3.3 PubChem[6]

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for
Lyaline (in CDCl₃)
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Position δC (ppm)
δH (ppm, mult., J in
Hz)

Key Correlations
(HMBC, COSY)

2 150.1 - -

3 112.9 - -

5 128.5 8.08 (d, 7.9) -

6 120.0
7.30 (ddd, 7.9, 7.1,

1.0)
-

7 121.9
7.51 (ddd, 8.1, 7.1,

1.1)
-

8 111.2 7.55 (d, 8.1) -

9 136.4 - -

10 121.5 - -

11 132.3 8.30 (s) -

12 139.9 - -

13 141.2 - -

14 31.2
3.15 (dd, 15.1, 4.3),

2.95 (dd, 15.1, 8.9)
COSY with H-15

15 32.5 3.01 (m)
COSY with H-14, H-

20

16 - 8.38 (br s) -

17 - 5.75 (br s) -

18 135.0
6.55 (ddd, 17.5, 10.7,

8.1)

COSY with H-19a, H-

19b

19 116.1
5.25 (d, 17.5), 5.16 (d,

10.7)
COSY with H-18

20 45.4 4.25 (m)
COSY with H-15, H-

18, H-21
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21 63.3 6.13 (d, 4.8)
HMBC to C-2, C-13;

COSY with H-20

22 - - -

23 (OMe) 51.1 3.71 (s) -

Data adapted from Le

LDB et al., J Nat Prod,

2021.[1][2]

Experimental Protocols
The structural reappraisal of Lyaline relied on having access to the original, unique sample

isolated in 1974. Modern experimental workflows were central to correcting the structure[1].

General Isolation and Purification Protocol
While the specific 1974 protocol is not detailed in recent literature, a general procedure for

isolating indole alkaloids like Lyaline from plant material (Pauridiantha roots) would follow this

workflow:

Extraction: The dried and powdered root material is subjected to extraction with a moderately

polar solvent, such as methanol or ethanol, often under acidic conditions (e.g., with acetic

acid) to protonate and solubilize the alkaloids.

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base liquid-liquid

extraction is performed. The extract is acidified and washed with a non-polar solvent (e.g.,

hexane) to remove fats and pigments. The aqueous layer is then basified (e.g., with

ammonia) to deprotonate the alkaloids, which are then extracted into a water-immiscible

organic solvent like dichloromethane or chloroform.

Chromatographic Purification: The resulting enriched alkaloid fraction is subjected to

successive chromatographic steps. This typically involves:

Silica Gel Column Chromatography: Separation based on polarity using a gradient of

solvents (e.g., hexane-ethyl acetate mixtures with increasing polarity).
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Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained

from the column.

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure

compound, often using a reverse-phase column (e.g., C18) with a mobile phase like

methanol/water or acetonitrile/water.

Structural Elucidation Workflow
The definitive structure of Lyaline was established using a combination of modern

spectroscopic methods.

Sample Preparation: A sub-milligram quantity of the purified, original Lyaline sample was

dissolved in deuterated solvents (CDCl₃ and CD₃OD) for NMR analysis[1].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact mass and elemental composition (C₂₁H₁₉N₃O₂).

1D NMR Spectroscopy:

¹H NMR: Provides information on the number, environment, and connectivity of protons.

The initial analysis of Lyaline's ¹H NMR spectrum revealed signals for a β-carboline unit, a

vinylic side chain, a methyl ester, and several methine and methylene groups[1]. A key

finding was the strongly downfield-shifted methine proton (H-21 at δH 6.13), which was

previously mistaken for an aromatic signal[1].

¹³C NMR: Determines the number and type of carbon atoms (sp³, sp², sp). The chemical

shift of C-21 (δC 63.3) definitively proved it was an sp³ carbon, immediately ruling out the

original aromatic/olefinic assignment[1].

2D NMR Spectroscopy: These experiments were crucial for establishing the final

connectivity.

COSY (Correlation Spectroscopy): Identified proton-proton (H-H) spin systems,

establishing connections like the CH-17–NH–CH-21–CH-20–CH-15–CH₂-14 chain and the

placement of the vinyl group at C-20[1].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1244569?utm_src=pdf-body
https://www.benchchem.com/product/b1244569?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00572
https://www.benchchem.com/product/b1244569?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00572
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00572
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00572
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00572
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond)

correlations between protons and carbons. Key HMBC cross-peaks from H-21 to carbons

C-2 and C-13 were instrumental in establishing the critical N-1–C-21 bond that defines the

nacycline core[1].

¹H/¹⁵N HMBC: Long-range correlations from protons H-20 and H-21 to the nitrogen atom

N-1 provided further validation for the N-1-C-21 linkage[1].

NOESY (Nuclear Overhauser Effect Spectroscopy): Determined the relative stereochemistry

through-space correlations. NOE correlations between H-15/H-20 and H-20/H-21 indicated

their syn-facial orientation[1].
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Caption: Experimental workflow for the structural elucidation of Lyaline.

Biosynthetic Context
Monoterpene indole alkaloids are biosynthesized from the condensation of tryptamine (from

tryptophan) and secologanin (from the terpenoid pathway). This reaction, mediated by

strictosidine synthase, forms strictosidine, the universal precursor for this entire class of

alkaloids.

The revised structure of Lyaline, featuring a nitrogen atom (N-17) within the monoterpene-

derived portion, strongly suggests a unique post-strictosidine modification. This structure
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supports a biosynthetic pathway involving the reactivity of strictosidine to form the nacycline

core, a chemical transformation that had been postulated but not previously observed in

nature[1].
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Caption: Simplified proposed biosynthetic origin of Lyaline from precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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